An In-depth Technical Guide to the Basic Properties of 4-Azaspiro[2.4]heptan-5-one
An In-depth Technical Guide to the Basic Properties of 4-Azaspiro[2.4]heptan-5-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Azaspiro[2.4]heptan-5-one is a spirocyclic organic compound featuring a five-membered lactam ring fused to a cyclopropane ring through a spiro junction. This unique structural motif is of interest in medicinal chemistry and drug discovery due to its rigid three-dimensional framework, which can be valuable for designing molecules with specific pharmacological activities. The presence of the lactam functionality, a cyclic amide, imparts particular physicochemical properties that are crucial for its behavior in biological systems. This guide provides a comprehensive overview of the core basic properties of 4-Azaspiro[2.4]heptan-5-one, including its chemical identity, and outlines detailed experimental protocols for the determination of its key physicochemical parameters.
Chemical and Physical Properties
Currently, there is limited publicly available experimental data for the specific basic properties of 4-Azaspiro[2.4]heptan-5-one. The following tables summarize the known identifying information and predicted physicochemical properties.
General Information
| Property | Value | Source |
| Chemical Name | 4-Azaspiro[2.4]heptan-5-one | CymitQuimica[1] |
| CAS Number | 308266-51-5 | CymitQuimica[1] |
| Molecular Formula | C₆H₉NO | PubChem[2], CymitQuimica[1] |
| Molecular Weight | 111.14 g/mol | PubChem[2], CymitQuimica[1] |
| Physical Form | Solid/Powder | Sigma-Aldrich, CymitQuimica[1] |
Predicted Physicochemical Properties
The following properties have been predicted using computational models and have not been experimentally verified.
| Property | Predicted Value | Source |
| XlogP | 0.0 | PubChemLite[3] |
| Topological Polar Surface Area | 29.1 Ų | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[4] |
Experimental Protocols for Determination of Basic Properties
Given the absence of reported experimental values for several key properties of 4-Azaspiro[2.4]heptan-5-one, this section details standardized methodologies for their determination.
Determination of pKa
The pKa, or acid dissociation constant, is a critical parameter for understanding the ionization state of a molecule at a given pH, which influences its solubility, permeability, and biological interactions. For a lactam like 4-Azaspiro[2.4]heptan-5-one, the amide proton is weakly acidic, and the carbonyl oxygen can be protonated under strongly acidic conditions. Potentiometric titration is a common and accurate method for pKa determination.
Experimental Workflow for pKa Determination by Potentiometric Titration
Methodology:
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Preparation of the Sample Solution: Accurately weigh a sample of 4-Azaspiro[2.4]heptan-5-one and dissolve it in a suitable solvent system. If the compound has low aqueous solubility, a co-solvent such as methanol or DMSO may be used, although the pKa value will be an apparent pKa (pKaapp) specific to that solvent system. The final concentration should be in the range of 1-10 mM.
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Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a thermostatted vessel equipped with a magnetic stirrer and the calibrated pH electrode.
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Titration Procedure: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected pKa. Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition before recording the value.
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Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The equivalence point is the point of inflection on the curve. The pKa is determined from the pH at the half-equivalence point. For polyprotic species, multiple equivalence points and corresponding pKa values may be observed.
Determination of Aqueous Solubility
Aqueous solubility is a fundamental property that affects the bioavailability and formulation of drug candidates. The shake-flask method is the gold standard for determining thermodynamic solubility.
Experimental Workflow for Solubility Determination by Shake-Flask Method
Methodology:
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Sample Preparation: Add an excess amount of solid 4-Azaspiro[2.4]heptan-5-one to a vial containing a known volume of the desired aqueous medium (e.g., purified water, phosphate-buffered saline at pH 7.4).
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Equilibration: Seal the vials and agitate them in a temperature-controlled shaker or rotator for a period sufficient to ensure equilibrium is reached (typically 24 to 48 hours).
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Phase Separation: After equilibration, separate the undissolved solid from the saturated solution by centrifugation at a high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
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Quantification: Carefully collect an aliquot of the clear supernatant and dilute it with a suitable solvent. Determine the concentration of 4-Azaspiro[2.4]heptan-5-one in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), against a calibration curve prepared with standard solutions of known concentrations.
Determination of Melting Point
The melting point is a key indicator of the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound.
Experimental Workflow for Melting Point Determination
Methodology:
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Sample Preparation: Ensure the sample of 4-Azaspiro[2.4]heptan-5-one is completely dry and finely powdered.
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Capillary Loading: Pack a small amount of the powdered sample into a glass capillary tube, sealed at one end, to a height of 2-3 mm.
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Measurement: Place the loaded capillary tube into a melting point apparatus.
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Approximate Determination: Heat the sample rapidly to get an approximate melting range.
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Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.
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Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). The recorded melting point should be reported as a range.
Spectroscopic Data
For 4-Azaspiro[2.4]heptan-5-one, the following characteristic signals would be expected in its spectra:
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¹H NMR: Signals corresponding to the protons on the cyclopropane ring and the ethyl bridge of the lactam ring. The NH proton of the lactam would likely appear as a broad singlet.
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¹³C NMR: A characteristic signal for the carbonyl carbon of the lactam at a downfield chemical shift (typically >170 ppm), along with signals for the spiro carbon and the other carbons of the cyclopropane and lactam rings.
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IR Spectroscopy: A strong absorption band for the C=O stretching of the lactam (typically in the range of 1650-1700 cm⁻¹) and a band for the N-H stretching (around 3200-3400 cm⁻¹).
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Mass Spectrometry: The molecular ion peak corresponding to its molecular weight (m/z = 111.14).
Conclusion
4-Azaspiro[2.4]heptan-5-one is a compound of interest with a defined chemical structure. However, a comprehensive understanding of its basic physicochemical properties is hampered by the lack of publicly available experimental data. This guide provides the foundational information available for this compound and details the standard experimental protocols necessary for the determination of its pKa, aqueous solubility, and melting point. The generation of such experimental data is crucial for enabling further research and development involving this and related spirocyclic scaffolds in the fields of medicinal chemistry and drug discovery. The provided workflows and methodologies offer a clear path for researchers to characterize this and similar novel chemical entities.
References
- 1. 4-Azaspiro[2.4]heptan-5-one | CymitQuimica [cymitquimica.com]
- 2. 5-Azaspiro[2.4]heptan-4-one | C6H9NO | CID 14585548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 4-azaspiro[2.4]heptan-5-one (C6H9NO) [pubchemlite.lcsb.uni.lu]
- 4. 4-Azaspiro[2.4]heptane | C6H11N | CID 20522198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Azaspiro[2.4]heptane(95442-76-5) 1H NMR spectrum [chemicalbook.com]
